molecular formula C12H23BO2 B1148504 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 126688-97-9

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1148504
CAS RN: 126688-97-9
M. Wt: 210.12
InChI Key:
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Description

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as HEMTB, is an organic compound composed of a boron atom and several hydrocarbon groups. It is a versatile and useful compound for a variety of scientific applications, including synthesis, research, and lab experiments. HEMTB has many advantages and limitations that should be taken into consideration when using it for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been prepared through reactions involving 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene and 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane under a nitrogen atmosphere, leading to molecules with a twisted conformation on the dioxaborolane ring. This preparation process and the resulting molecular structure have implications for further chemical synthesis and applications in materials science (Kaixiao Li & Xiao‐Juan Wang, 2016).

Polymer and Material Science

  • A study on the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization explored using a derivative of the compound as a monomer. This research highlights its utility in creating materials with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity, which is crucial for applications in organic electronics and photovoltaics (T. Yokozawa, Ryosuke Suzuki, Masataka Nojima, Y. Ohta, & A. Yokoyama, 2011).

Catalysis and Organic Synthesis

  • The compound has been utilized as a building block in highly selective syntheses, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling to create 1-substituted (E)-buta-1,3-dienes. This showcases its role in developing chemoselective synthesis methods for organic compounds, which are valuable in pharmaceutical research and manufacturing (Justyna Szudkowska‐Fratczak, Aline Ryba, A. Franczyk, Jȩdrzej Walkowiak, M. Kubicki, & P. Pawluć, 2014).

Applications in Drug Discovery and Development

  • Another study demonstrated the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using the compound. These derivatives were evaluated for their inhibitory activity against serine proteases, including thrombin. This research indicates potential applications in the development of new therapeutics, particularly in targeting specific enzymes involved in disease processes (J. Spencer, A. Burd, C. Goodwin, S. Mérette, M. Scully, T. Adatia, & J. Deadman, 2002).

Latent Curing Activity and Material Applications

  • The latent curing activity of derivatives for epoxy resin was investigated, highlighting the compound's utility in improving the curing process and properties of epoxy resins. Such studies are crucial for advancing materials science, particularly in developing new composites and coatings with enhanced performance characteristics (Yubin Gao, Shumei Liu, Jianqing Zhao, Zhijie Jiang, & Yanchao Yuan, 2014).

properties

IUPAC Name

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOJMGKYYPHNDO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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